Lipophilicity (LogP) Comparison: 5‑Chloro‑2‑methoxy vs. 2‑Methoxy Phenylacetonitrile
(5‑Chloro‑2‑methoxyphenyl)acetonitrile exhibits a calculated LogP of 2.41, which is 0.65 log units higher than that of its non‑chlorinated analog (2‑methoxyphenyl)acetonitrile (LogP = 1.76) [1]. This increase in lipophilicity, conferred by the 5‑chloro substituent, can influence membrane permeability and organic solvent partitioning in both synthetic and biological applications.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.41 |
| Comparator Or Baseline | (2‑Methoxyphenyl)acetonitrile (CAS 7035‑03‑2); LogP = 1.76 |
| Quantified Difference | ΔLogP = +0.65 |
| Conditions | Calculated values (ACD/Labs or similar); both compounds assessed under comparable computational models. |
Why This Matters
Higher LogP may be preferred for reactions requiring enhanced organic solubility or for modulating compound distribution in biological assays, providing a rational basis for selecting this chlorinated building block over the unsubstituted analog.
- [1] YYBYY. 5-Chloro-2-methoxyphenyl)acetonitrile – LogP = 2.41468. Accessed 2026-04-18. View Source
